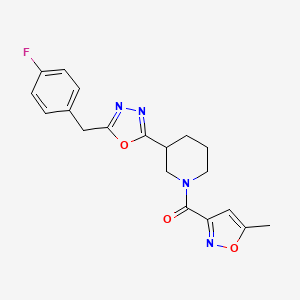

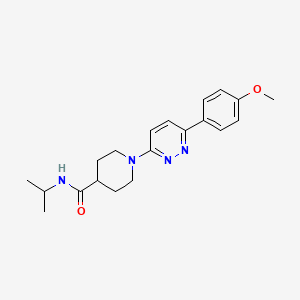

![molecular formula C4H7N3O B2537729 Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine CAS No. 81574-21-2](/img/structure/B2537729.png)

Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

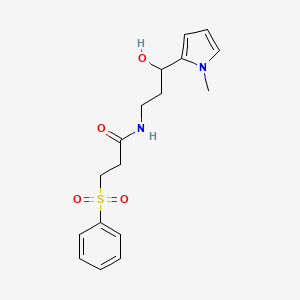

“Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Its empirical formula is C5H9N3O and it has a molecular weight of 127.14 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .科学的研究の応用

Energetic Material Precursors

One area of application involves the synthesis and characterization of energetic material precursors. For instance, a study detailed the synthesis of a compound closely related to the query, which was characterized by NMR, IR, DSC, and X-ray crystallography. The compound exhibited properties suitable for energetic materials, showcasing intermolecular hydrogen bonds and strong π-interactions, contributing to its potential application in this field (Zhu et al., 2021).

Antimicrobial and Antioxidant Activities

Another significant application is in the development of antimicrobial and antioxidant agents. Research has synthesized derivatives that were evaluated for these activities, with some compounds showing promising antibacterial, antifungal, and radical scavenging properties (Saundane, Verma, & Katkar, 2013).

Insensitive Energetic Materials

Further research into insensitive energetic materials has been conducted, where derivatives based on the oxadiazol moiety were synthesized and fully characterized. These compounds were found to have moderate thermal stabilities and were less sensitive to impact and friction, indicating their suitability as safer energetic materials (Yu et al., 2017).

Synthesis and Chemical Structure

The compound has also been utilized in synthetic chemistry for the creation of novel structures. Research has investigated reactions leading to complex molecular structures, revealing potential pathways for synthesizing new chemical entities with various applications (Jäger et al., 2002).

Anticancer Agents

Another application includes the synthesis of compounds with potential anticancer activities. Studies have developed oxadiazole analogues that exhibited antiproliferative activity against various human cancer cell lines, suggesting their use as lead compounds for anticancer drug development (Ahsan & Shastri, 2015).

作用機序

Safety and Hazards

将来の方向性

1,2,4-Oxadiazole derivatives, including “Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future research may focus on discovering novel molecules with excellent biological activities .

特性

IUPAC Name |

N,3-dimethyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(5-2)8-7-3/h1-2H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYUXLHKAIWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

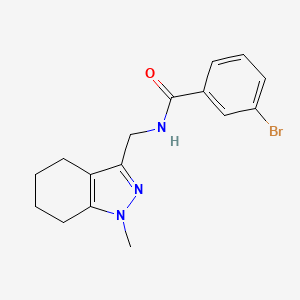

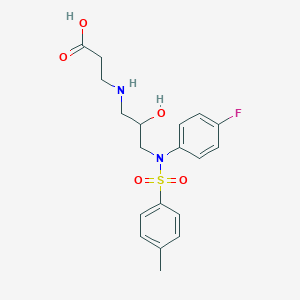

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

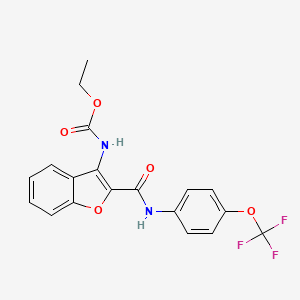

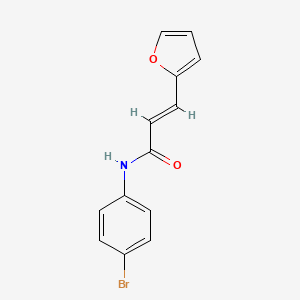

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

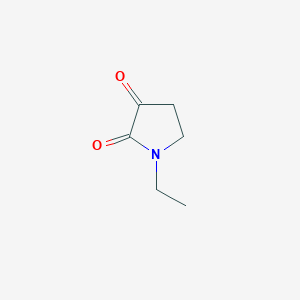

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

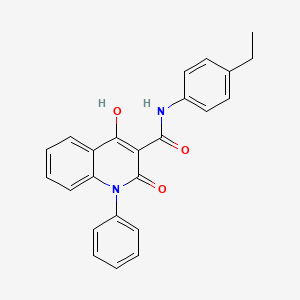

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)